molecular formula C10H10N2O5 B3395437 Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate CAS No. 5435-68-7

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate

Cat. No.: B3395437
CAS No.: 5435-68-7
M. Wt: 238.2 g/mol
InChI Key: VGVIVMFQQNPCDI-PKNBQFBNSA-N
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Description

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is an organic compound with a complex structure that includes a nitro group, a hydroxyimino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by nitration of the resulting oxime. The reaction conditions often include:

    Base: Sodium acetate or pyridine

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted esters and amides

Scientific Research Applications

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can form hydrogen bonds with biological targets, influencing their activity. The ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-hydroxyimino-2-(4-nitrophenyl)acetate
  • Ethyl (2E)-2-hydroxyimino-2-(2-nitrophenyl)acetate
  • Methyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate

Uniqueness

This compound is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-4-3-5-8(6-7)12(15)16/h3-6,14H,2H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVIVMFQQNPCDI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-68-7
Record name NSC21490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate
Reactant of Route 3
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate
Reactant of Route 4
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate
Reactant of Route 5
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate
Reactant of Route 6
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate

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